N-formylmaleamic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

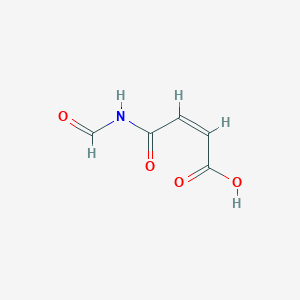

N-formylmaleamic acid is the N-formyl derivative of maleamic acid. It derives from a maleic acid. It is a conjugate acid of a N-formylmaleamate.

科学的研究の応用

Biochemical Research

N-formylmaleamic acid serves as a crucial component in the metabolic pathways of certain bacteria, notably Pseudomonas putida. It is produced through the enzymatic conversion of 2,5-dihydroxypyridine by the enzyme NicX, a dioxygenase that catalyzes the initial step in nicotinic acid degradation . The subsequent hydrolysis of this compound to formic and maleamic acids is facilitated by the deformylase enzyme NicD .

Key Reactions Involving this compound:

- Formation : 2,5−dihydroxypyridineNicXN formylmaleamic acid

- Hydrolysis : N formylmaleamic acidNicDformic acid+maleamic acid

These reactions highlight its role as an intermediate in the aerobic catabolism of nicotinic acid, which is critical for energy and carbon source utilization by microorganisms .

Environmental Microbiology

In environmental contexts, this compound contributes to the microbial degradation of nitrogen-containing compounds, facilitating nutrient cycling. Its ability to be metabolized by specific bacterial strains allows for bioremediation applications where nitrogenous waste needs to be broken down .

Microbial Pathways:

- Degradation Pathway :

This pathway is particularly significant in studies focused on the detoxification of nitrogenous pollutants in soil and water environments.

Case Studies and Research Findings

Several studies have documented the biochemical pathways involving this compound:

- Jiménez et al. (2008) conducted a comprehensive analysis of the genetic determinants for aerobic nicotinic acid degradation in Pseudomonas putida, detailing how this compound fits into this metabolic framework. They emphasized its lability and rapid hydrolysis under various conditions, which complicates its study but also underscores its biological significance .

- Recent Research (2019) demonstrated that strains like Alcaligenes sp. utilize this compound effectively in degrading nicotinamide, showcasing its potential for biotechnological applications in environmental cleanup efforts .

Comparative Analysis with Related Compounds

To better understand the unique role of this compound, it is helpful to compare it with structurally related compounds:

| Compound Name | Structural Relation | Unique Features |

|---|---|---|

| Maleic Acid | Related structure | A simple dicarboxylic acid used in various industries. |

| Maleamic Acid | Direct derivative | An amine derivative involved in similar metabolic pathways. |

| Formamidine Acetate | Precursor | Used as a reactant in synthesizing this compound. |

| 2,5-Dihydroxypyridine | Precursor | Key intermediate leading to this compound synthesis. |

This compound's specific role as an intermediate in microbial degradation processes distinguishes it from other related compounds that may not participate directly in such pathways.

化学反応の分析

(a) Reaction of Maleic Anhydride with Formamidine Acetate

-

Reagents : Maleic anhydride, formamidine acetate, acetone/water mixture.

-

Mechanism :

-

Formamidine acetate reacts with maleic anhydride to form a tetrahedral amidine intermediate.

-

Hydrolysis of the intermediate yields NFM, alongside byproducts (maleic acid, maleamic acid).

-

-

Yield : ~30–40% after purification via ion-exchange chromatography .

-

Challenges : Low yield due to competing hydrolysis pathways.

(b) Condensation of Maleamic Acid with Phenylglyoxal

-

Reagents : Maleamic acid, phenylglyoxal, DMSO, potassium carbonate.

-

Mechanism :

-

Maleamic acid condenses with phenylglyoxal to form a Schiff base.

-

Periodate cleavage releases NFM and phenylglyoxal derivatives.

-

-

Advantage : Improved crystallinity due to the phenyl "handle," facilitating isolation .

Enzymatic Reactions in Biodegradation

NFM is a key intermediate in the bacterial degradation of nicotinic acid and heterocyclic compounds:

(a) Formation via 2,5-Dihydroxypyridine Dioxygenase (NicX)

-

Substrate : 2,5-Dihydroxypyridine (DHP).

-

Reaction :

DHP+O2NicXNFM -

Role : Cleaves the pyridine ring oxidatively, forming NFM as a transient metabolite .

(b) Hydrolysis via N-Formylmaleamate Deformylase (NicD)

-

Reaction :

NFM+H2ONicDMaleamate+Formate -

Kinetics : Enzymatic hydrolysis is rapid, with NicD showing substrate specificity for NFM .

Nonenzymatic Hydrolysis and Stability

NFM is highly labile under aqueous conditions:

-

pH Sensitivity : Hydrolyzes readily in both acidic and basic media .

-

Products : Maleamic acid and formic acid.

-

Kinetics : Half-life of minutes to hours depending on pH and temperature .

| Condition | Hydrolysis Rate | Primary Products |

|---|---|---|

| Acidic (pH < 4) | Rapid | Maleamic acid, Formic acid |

| Neutral (pH 7) | Moderate | Maleamic acid, Formic acid |

| Basic (pH > 9) | Rapid | Maleamic acid, Formic acid |

Thermal and Oxidative Stability

-

Thermal Degradation : Heating above 50°C induces isomerization to N-formylfumaramic acid (trans-isomer) .

-

Oxidative Sensitivity : Susceptible to strong oxidants due to the olefinic bond; degradation products include maleic acid derivatives .

Spectroscopic Characterization

Key data from synthetic studies :

-

IR : Strong carbonyl stretches at 1738 cm⁻¹ (amide) and 1693 cm⁻¹ (acid).

-

¹H NMR (DMSO-d6): δ 7.82 (singlet, aromatic protons), δ 9.37–9.55 (formyl protons).

-

¹³C NMR : Peaks at 166.8, 174.0, and 175.7 ppm corresponding to carbonyl groups.

特性

分子式 |

C5H5NO4 |

|---|---|

分子量 |

143.1 g/mol |

IUPAC名 |

(Z)-4-formamido-4-oxobut-2-enoic acid |

InChI |

InChI=1S/C5H5NO4/c7-3-6-4(8)1-2-5(9)10/h1-3H,(H,9,10)(H,6,7,8)/b2-1- |

InChIキー |

HSKSAKBZUITULZ-UPHRSURJSA-N |

SMILES |

C(=CC(=O)O)C(=O)NC=O |

異性体SMILES |

C(=C\C(=O)O)\C(=O)NC=O |

正規SMILES |

C(=CC(=O)O)C(=O)NC=O |

同義語 |

N-formylmaleamic acid |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。